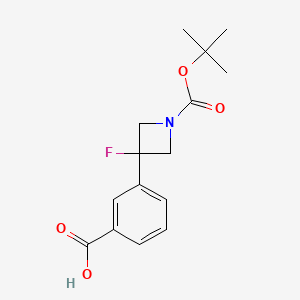

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

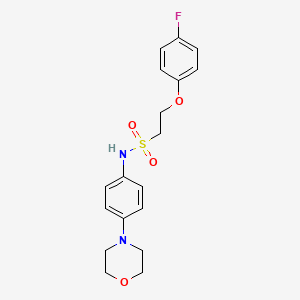

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a chemical compound. It is a derivative of benzoic acid, which has been modified with a tert-butoxycarbonyl group . This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of this compound involves various chemical strategies, including nucleophilic substitutions and radical reactions of phenylazocarboxylates . These processes are essential for creating a versatile building block for synthetic organic chemistry, enabling the modification of the benzene ring under mild conditions and facilitating the generation of aryl radicals through reactions like oxygenation, halogenation, and carbohalogenation.Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H14O4 . The InChI key for this compound is OFILKMBFUQQLSU-UHFFFAOYSA-N . The spatial arrangement of atoms and the implications on the compound’s reactivity and interaction with other molecules are crucial for understanding its properties.Chemical Reactions Analysis

Chemical reactions involving this compound can lead to various outcomes based on the reacting agents and conditions . For instance, the efficient synthesis of benzyl 2- (S)- [ (tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids showcases the compound’s utility in creating complex molecular structures with specific configurations .Physical And Chemical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents on the benzene ring . These properties are essential for determining the compound’s suitability for various applications .科学的研究の応用

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid demonstrates interesting crystallographic and magnetic properties. It forms chains of nitroxide to aryl CH contacts, and pairs of such antiparallel chains are joined by complementary carboxylic acid hydrogen bonds. Magnetic studies reveal antiferromagnetic behavior at lower temperatures and a phase change or multiple competing exchange interactions at about 10 K (Baskett & Lahti, 2005).

Chemical Synthesis and Structure-Activity Relationship

The synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives has been explored for their antibacterial activities. The compounds displayed promising antibacterial activities against various bacterial strains, with specific derivatives exhibiting superior activity compared to controls like Penicillin G and Kanamycin B. This study emphasizes the potential of these derivatives in developing new antibacterial agents (Song et al., 2009).

Chemosensors for Ion Detection

Imidazole-based chemosensors, specifically 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid, have been developed for the reversible detection of cyanide and mercury ions. These compounds showcase high sensitivity and reversibility, making them valuable in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Catalysis and Synthetic Chemistry

H3PW12O40 has been identified as an efficient and environmentally friendly catalyst for N-tert-butoxycarbonylation of amines. This method provides a straightforward approach to protect amines, a crucial step in synthesizing complex organic molecules, including pharmaceutical compounds (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Photophysical Studies and Sensor Applications

N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives have been synthesized and studied for their photophysical properties. These compounds are efficient fluorescent probes due to their high molar absorption coefficient values and fluorescence quantum yields. Moreover, they have potential applications as chemosensors for metal ions or protons, indicating their versatility in sensor technology (Guzow et al., 2007).

Safety and Hazards

作用機序

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Compounds with boc protection are known to undergo nucleophilic substitution reactions . The Boc group can be removed under acidic conditions, revealing a reactive amine group . This amine group can then interact with other molecules, such as in the formation of peptides .

Biochemical Pathways

The removal of the Boc group and subsequent reactions of the amine could lead to the formation of new peptides, potentially affecting pathways where these peptides play a role .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The Boc group in this compound could influence its pharmacokinetic properties by affecting its solubility and stability .

Result of Action

If the compound is involved in peptide synthesis, it could potentially lead to the formation of new peptides or proteins, which could have various effects at the molecular and cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group typically requires acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and the presence of other reactive species .

特性

IUPAC Name |

3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRLCZKGKLEJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)

![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)